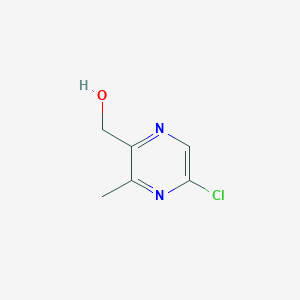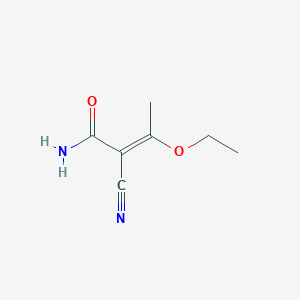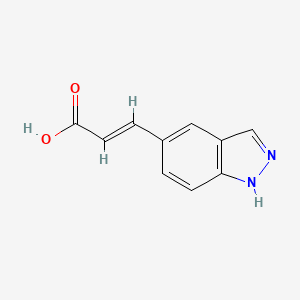
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid typically involves the condensation of an indazole derivative with an appropriate aldehyde or ketone under basic or acidic conditions. Common reagents used in the synthesis include:
- Indazole derivatives
- Aldehydes or ketones
- Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
- Reduction: Reduction reactions can lead to the formation of reduced analogs.
- Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Catalysis: The compound may be used as a ligand in catalytic reactions.
- Material Science: Potential applications in the development of new materials.
Biology:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
- Signal Transduction: Potential role in modulating cellular signaling pathways.
Medicine:
- Drug Development: Exploration as a lead compound for the development of new therapeutic agents.
- Anticancer Activity: Potential anticancer properties due to its ability to interfere with cellular processes.
Industry:
- Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
- Pharmaceutical Manufacturing: Potential applications in the production of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
- Binding to active sites of enzymes: Inhibiting their activity.
- Modulating receptor activity: Affecting signal transduction pathways.
- Interfering with cellular processes: Leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Indazole derivatives: Compounds with similar indazole core structures.
- (2E)-3-(1H-Indazol-5-yl)prop-2-enoicacid analogs: Compounds with slight modifications to the structure.
Uniqueness:
- Structural Features: Unique combination of indazole and propenoic acid moieties.
- Biological Activity: Distinct biological activities compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(E)-3-(1H-indazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
InChI-Schlüssel |
KLSJUBAUCZPYPM-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)C=NN2 |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC(=O)O)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275519.png)
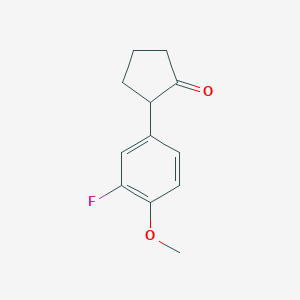
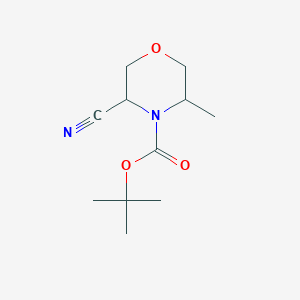
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
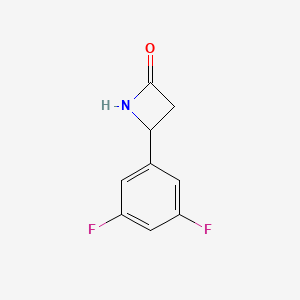
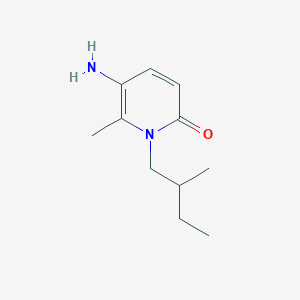
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15275564.png)
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)

![6-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B15275580.png)
![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
